molecular formula C21H27ClN2O B225135 1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine

1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine

Cat. No. B225135
M. Wt: 358.9 g/mol
InChI Key: KJXODFKJFKLBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential applications in the field of pharmacology. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development. In

Mechanism of Action

The mechanism of action of 1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine is not fully understood. However, studies suggest that the compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. It has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its potential use as an antidepressant and anxiolytic agent. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine in lab experiments is its potential use as a tool for studying the role of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine. One of the areas of interest is its potential use as a treatment for depression and anxiety disorders. Another area of interest is its potential use as a tool for studying the role of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine involves the reaction of 1-adamantanecarbonyl chloride with 4-(4-chlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction produces the desired compound as a white solid with a melting point of 238-240°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential applications in the field of pharmacology. The compound has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

properties

Product Name

1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

1-adamantyl-[4-(4-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27ClN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2

InChI Key

KJXODFKJFKLBSJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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